molecular formula C8H12O5 B1396088 3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester CAS No. 1263365-80-5

3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester

Cat. No.: B1396088
CAS No.: 1263365-80-5
M. Wt: 188.18 g/mol
InChI Key: DTMSDRFYNHHSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester is a specialty ester compound that serves as a valuable synthetic building block in organic and medicinal chemistry research. Its structure, featuring both a dioxolane protecting group and a reactive 2-oxo-ester moiety, makes it a versatile precursor for the synthesis of more complex molecules. Researchers utilize this compound in the development of novel chemical entities, particularly in nucleoside chemistry and as an intermediate for active pharmaceutical ingredients (APIs). The dioxolane group can mask a carbonyl functionality, allowing for selective reactions at other sites of the molecule, which is a critical strategy in multi-step synthesis. This product is intended for use in a controlled laboratory setting by qualified professionals. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Ensure you review the relevant Material Safety Data Sheet (MSDS) and conduct a thorough risk assessment before handling.

Properties

IUPAC Name

ethyl 3-(1,3-dioxolan-2-yl)-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-2-11-8(10)6(9)5-7-12-3-4-13-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMSDRFYNHHSQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201223964
Record name 1,3-Dioxolane-2-propanoic acid, α-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263365-80-5
Record name 1,3-Dioxolane-2-propanoic acid, α-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane-2-propanoic acid, α-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester typically involves the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include refluxing in toluene with a catalyst such as p-toluenesulfonic acid, which facilitates the removal of water from the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the recovery and recycling of catalysts and solvents are crucial for sustainable industrial production.

Scientific Research Applications

3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester has several applications in scientific research:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features Applications References
3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester C₁₀H₁₈O₅ 2-oxo-propionate, ethylene ketal 218.25 High polarity, potential acidity Undisclosed (likely synthesis intermediate)
Ethyl 2-Methyl-1,3-dioxolane-2-propionate (Fructone) C₈H₁₄O₄ Methyl group at C2 174.20 Volatile, fruity odor (apple-like) Flavoring agent (e-liquids, perfumes)
Ethyl levulinate propyleneglycol ketal C₁₀H₁₈O₅ Propyleneglycol ketal 218.25 Higher hydrophobicity, thermal stability Food additive (caramel notes)
Ethyl 3-(2,4-dimethyl-1,3-dioxolan-2-yl)propanoate C₁₀H₁₈O₄ 2,4-dimethyl substitution 202.24 Steric hindrance, reduced reactivity Fragrance blending

Key Observations:

  • Substituent Impact: The methyl group in Fructone (C₈H₁₄O₄) reduces polarity compared to the target compound, enhancing volatility and making it suitable for flavor applications .
  • Ketal Variations : Replacing ethylene glycol with propyleneglycol (e.g., Ethyl levulinate propyleneglycol ketal) introduces a methyl branch, increasing hydrophobicity and boiling point (~98°C for Fructone vs. higher for propyleneglycol analogs) .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name Boiling Point (°C) Solubility Stability Reactivity Hotspots
3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester Not reported Likely polar solvents (e.g., ethanol) Acid-sensitive (ketal) α-Keto group (prone to nucleophilic attack)
Fructone 98 Miscible in organic solvents Stable under neutral pH Ester group (hydrolysis)
Ethyl levulinate propyleneglycol ketal >100 (estimated) Low water solubility Thermal stability Ketal ring (acid-catalyzed cleavage)

Key Findings:

  • The α-keto group in the target compound may enhance reactivity in nucleophilic additions or condensations, distinguishing it from non-oxo analogs like Fructone .
  • Propyleneglycol ketal derivatives exhibit superior thermal stability, making them preferable in high-temperature food processing .

Biological Activity

3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester, also known as ethyl α-oxo-1,3-dioxolane-2-propanoate, is an organic compound characterized by its unique structural features, including a dioxolane ring and an α-oxo functional group. Its molecular formula is C8_8H12_{12}O5_5, with a molecular weight of approximately 188.18 g/mol. This compound has garnered attention for its potential applications in organic synthesis and medicinal chemistry due to its biological activity and reactivity with various biological targets.

Structure and Reactivity

The compound features a dioxolane ring that contributes to its stability and versatility in chemical reactions. It can undergo various transformations, including hydrolysis, oxidation, and reduction, which are crucial for its application in biological studies.

Reaction Type Description
HydrolysisBreaks the ester bond yielding carboxylic acid and ethanol.
OxidationCan produce different products depending on the oxidizing agent used.
ReductionConverts the ketone group to an alcohol.

Synthetic Routes

The synthesis of 3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester typically involves the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. Industrial methods may utilize continuous flow reactors to enhance efficiency and yield.

The biological activity of 3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester can be attributed to its interactions with various molecular targets. The dioxolane structure acts as a protecting group for carbonyl compounds, which can influence enzyme-catalyzed reactions and metabolic pathways.

Applications in Research

  • Organic Synthesis : Serves as an intermediate in synthesizing more complex organic molecules.
  • Materials Science : Its unique structure is useful for developing new materials with specific properties.
  • Biological Studies : Employed in studying enzyme-catalyzed reactions.
  • Pharmaceutical Research : Investigated for potential therapeutic applications.

Enzyme Interaction Studies

Research has indicated that 3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester exhibits significant reactivity towards amines compared to similar compounds like glycerol carbonate and propylene carbonate. In one study, the compound was tested for its interaction with various amines, showing high conversion rates under controlled conditions.

Example Study

In a comparative study involving different dioxolane derivatives:

  • The compound demonstrated superior reactivity towards ethanolamine compared to other dioxolanes.
  • Reaction yields were monitored over time, indicating that the compound maintains stability while facilitating enzymatic transformations.

Q & A

Q. What are the established synthetic routes for 3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester, and what key intermediates are involved?

The compound is typically synthesized via ketalization or condensation reactions. A common route involves reacting ethyl levulinate with propylene glycol under acid catalysis to form the dioxolane ring. For example, ethyl 3-(2,4-dimethyl-1,3-dioxolan-2-yl)propanoate (a structural analog) is synthesized through ketal protection of a ketone group using diols like propylene glycol, followed by esterification . Key intermediates include ethyl levulinate (4-oxopentanoic acid ethyl ester) and the corresponding diol-derived ketal intermediate. Reaction conditions (e.g., temperature, acid catalysts like p-toluenesulfonic acid) must be optimized to minimize side reactions such as transesterification .

Q. How is this compound characterized spectroscopically, and what are its critical NMR signals?

Characterization relies on 1H NMR , 13C NMR , and IR spectroscopy . For analogs like ethyl 3-(2,4-dimethyl-1,3-dioxolan-2-yl)propanoate:

  • 1H NMR : Peaks at δ 4.1–4.3 ppm (quartet, ester -OCH2CH3), δ 1.2–1.3 ppm (triplet, ester CH3), and δ 1.4–1.6 ppm (dioxolane ring protons) .
  • 13C NMR : Signals at ~170 ppm (ester carbonyl), 105–110 ppm (dioxolane ring carbons), and 60–65 ppm (ester oxygen-bearing carbons) .
  • IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and 1100–1250 cm⁻¹ (C-O-C in dioxolane) .

Q. What are the physicochemical properties critical for handling and storage?

Key properties include:

PropertyValueReference
Molecular Weight202.25 g/mol
Boiling Point240.3°C at 760 mmHg
Density1.012 g/cm³
Vapor Pressure0.0383 mmHg at 25°C
StabilityHydrolytically sensitive; store under anhydrous conditions

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound, and what are common sources of contamination?

Yield optimization requires:

  • Catalyst selection : Use of anhydrous HCl or p-toluenesulfonic acid for ketalization, avoiding moisture .
  • Solvent choice : Toluene or benzene (azeotropic removal of water) improves equilibrium shift toward ketal formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes by-products like unreacted diol or ester hydrolysis products .
    Common contaminants include ethyl levulinate (unreacted starting material) and hydrolyzed derivatives (e.g., 3-oxo-propionic acid) due to trace moisture .

Q. What computational methods are suitable for studying the compound’s reactivity in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic structure of the α,β-unsaturated ketone moiety. Focus on:

  • Frontier Molecular Orbitals (FMOs) : Predict regioselectivity in Michael additions .
  • Transition State Analysis : Identify energy barriers for nucleophilic attack at the β-carbon .
    Experimental validation via kinetic studies (e.g., monitoring reactions with hydrazines or enolates) is recommended .

Q. How does the dioxolane ring influence the compound’s stability under acidic vs. basic conditions?

  • Acidic conditions : The dioxolane ring undergoes hydrolysis to regenerate the ketone (e.g., ethyl levulinate). Rate depends on acid strength and water content .
  • Basic conditions : The ester group is susceptible to saponification, but the dioxolane ring remains intact unless exposed to strong bases (e.g., NaOH > 1M) .
    Stability studies using HPLC or NMR monitoring under varying pH (1–14) are critical for applications in dynamic kinetic resolutions .

Q. What role does this compound play in synthesizing heterocyclic scaffolds for medicinal chemistry?

It serves as a precursor for:

  • Pyrazole derivatives : Condensation with hydrazines yields pyrazole-3-carboxylates, which are bioactive intermediates .
  • Furanoid amino acids : Cyclopropanation or Diels-Alder reactions generate bicyclic structures used in unnatural amino acid synthesis .
    For example, reactions with ethyl cyanoacetate under acidic conditions produce nicotinic acid derivatives with potential pharmacological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.